molecular formula C7H11N3 B601027 n1-Methylbenzene-1,2,4-triamine CAS No. 60651-29-8

n1-Methylbenzene-1,2,4-triamine

Cat. No.: B601027
CAS No.: 60651-29-8
M. Wt: 137.19
InChI Key:
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Description

n1-Methylbenzene-1,2,4-triamine: is a degradation product of bendamustine hydrochloride, an alkylating antitumor agent. Bendamustine hydrochloride is used in the treatment of chronic lymphocytic leukemia and B-cell non-Hodgkin’s lymphoma. Impurities in pharmaceutical compounds are critical to the quality and safety of the drug product, and their identification and characterization are essential to ensure the efficacy and safety of the medication .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of n1-Methylbenzene-1,2,4-triamine involves the degradation of bendamustine hydrochloride under stressed conditions such as temperature, humidity, and photolysis. The degradation products are isolated using high-performance liquid chromatography and further characterized using techniques like Q-TOF/MS and nuclear magnetic resonance .

Industrial Production Methods: In an industrial setting, the preparation of this compound would involve controlled degradation of bendamustine hydrochloride under specific conditions to simulate the impurities that may form during the shelf-life of the drug product. This process ensures that the impurity profiles are well understood and can be controlled within acceptable limits .

Chemical Reactions Analysis

Types of Reactions: n1-Methylbenzene-1,2,4-triamine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.

    Reduction: Reduction reactions can also occur, resulting in reduced forms of the impurity.

    Substitution: Substitution reactions, particularly involving the chloroethyl groups, are common.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and potassium permanganate.

    Reduction Reagents: Reduction can be achieved using reagents like sodium borohydride.

    Substitution Reagents: Substitution reactions often involve nucleophiles such as hydroxide ions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

n1-Methylbenzene-1,2,4-triamine has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific degradation pathway and the conditions under which it forms. Its presence and concentration in the drug product can provide insights into the stability and shelf-life of bendamustine hydrochloride .

Properties

IUPAC Name

1-N-methylbenzene-1,2,4-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILHLCVBOALKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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